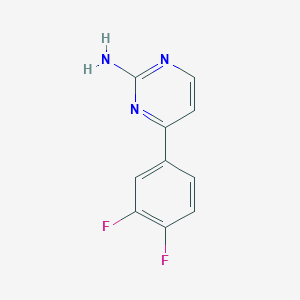

4-(3,4-Difluorophenyl)pyrimidin-2-amine

説明

4-(3,4-Difluorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-difluorophenyl substituent at the 4-position of the pyrimidine ring. The fluorine atoms at the phenyl ring enhance lipophilicity and metabolic stability, making this compound a key intermediate in medicinal chemistry, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists such as SNAP-7941 and FE@SNAP . Its structural rigidity and electronic properties are critical for receptor binding and pharmacological activity.

特性

IUPAC Name |

4-(3,4-difluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSIJTZQXOULKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(3,4-Difluorophenyl)pyrimidin-2-amine typically involves the reaction of 3,4-difluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3,4-difluoroaniline reacts with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

化学反応の分析

4-(3,4-Difluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

科学的研究の応用

4-(3,4-Difluorophenyl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

作用機序

The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Its degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit or activate specific pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antitumor effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine

- Substituent : Difluoromethoxy (-OCHF₂) at the para position of the phenyl ring.

- Key Differences :

4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine

- Substituents: Single fluorine at the para position and a morpholino group.

- Key Differences: Morpholino substituent enhances solubility via hydrophilic interactions but reduces lipophilicity. Single fluorine reduces steric hindrance compared to the 3,4-difluoro substitution .

4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine

- Substituents : Methoxy (-OCH₃) groups at the 3- and 4-positions.

- Key Differences :

- Impact : Reduced metabolic stability due to demethylation susceptibility.

Hydrogen Bonding and Crystal Packing

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine

- Structural Features :

- Furyl group introduces π-π stacking interactions (centroid separation: 3.489 Å).

- Comparison : The target compound’s 3,4-difluorophenyl group may hinder π-π stacking but could participate in C–F⋯H interactions, altering crystal packing.

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Features :

- Comparison : The absence of bulky substituents in the target compound may favor stronger intermolecular interactions.

MCHR1 Antagonists (e.g., SNAP-7941 and FE@SNAP)

- Role of 4-(3,4-Difluorophenyl)pyrimidin-2-amine : Acts as a core structure in these antagonists.

- Key Advantages :

2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine

- Substituent : Trifluoromethyl (-CF₃) at the para position.

- Higher molecular weight (255.20 g/mol) and steric bulk may reduce receptor compatibility .

Data Table: Structural and Physicochemical Comparison

生物活性

4-(3,4-Difluorophenyl)pyrimidin-2-amine is a synthetic organic compound characterized by a pyrimidine core substituted with a 3,4-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. The presence of fluorine enhances its lipophilicity and biological activity, making it suitable for therapeutic applications.

Chemical Structure

The molecular formula of 4-(3,4-Difluorophenyl)pyrimidin-2-amine is C10H8F2N4. Its structure features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, which plays a crucial role in its biological interactions.

Enzyme Inhibition

Research indicates that 4-(3,4-Difluorophenyl)pyrimidin-2-amine exhibits significant inhibitory effects on various enzymes. For instance, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. In vitro studies have shown that this compound can effectively inhibit the growth of different cancer cell lines by disrupting critical signaling pathways associated with cell proliferation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against certain bacterial strains. Studies have indicated that it can form stable complexes with bacterial enzymes, leading to inhibition of bacterial growth. This suggests potential applications in treating bacterial infections.

Synthesis and Evaluation

The synthesis of 4-(3,4-Difluorophenyl)pyrimidin-2-amine typically involves heating a mixture of 3,4-difluorobenzaldehyde with guanidine nitrate in ethanol under reflux conditions. This method yields the desired pyrimidine derivative with good purity and yield.

Molecular Docking Studies

Molecular docking studies have revealed that 4-(3,4-Difluorophenyl)pyrimidin-2-amine binds effectively to target enzymes such as iNOS and COX-2. These studies suggest that the compound forms hydrophobic interactions with these targets, thereby inhibiting their activity and reducing inflammatory responses in macrophage cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-Fluorophenyl)pyrimidin-2-amine | Similar core but with only one fluorine | Less lipophilic than the difluoro variant |

| 6-(3,4-Difluorophenyl)pyrimidin-2-amine | Substituent at position 6 instead of 4 | Potentially different biological activity due to position change |

| 4-(3-Chlorophenyl)pyrimidin-2-amine | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

This table highlights the unique fluorination pattern of 4-(3,4-Difluorophenyl)pyrimidin-2-amine, which may enhance its pharmacological properties compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。